molecular formula C19H20ClN3O3 B4939063 (4-chlorophenyl)[2-(4-ethyl-1-piperazinyl)-5-nitrophenyl]methanone CAS No. 6218-28-6

(4-chlorophenyl)[2-(4-ethyl-1-piperazinyl)-5-nitrophenyl]methanone

Cat. No.: B4939063
CAS No.: 6218-28-6
M. Wt: 373.8 g/mol
InChI Key: WTPMCLVFWZNZLZ-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[2-(4-ethyl-1-piperazinyl)-5-nitrophenyl]methanone is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly referred to as "CEPM" and has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of CEPM is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in various biological processes, such as DNA replication and protein synthesis. CEPM has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
CEPM has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. CEPM has also been found to reduce inflammation and pain in animal models. Additionally, it has been found to have anticonvulsant effects and may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the major advantages of CEPM is its broad spectrum of biological activities. It has been found to exhibit activity against a wide range of microorganisms and cancer cells. Additionally, it has been found to have low toxicity in animal models. However, one of the limitations of CEPM is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on CEPM. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies could be conducted to investigate its potential use in the treatment of various diseases, such as cancer and epilepsy. Further research could also be conducted to improve the solubility of CEPM in water, which would make it more useful in certain experiments.

Synthesis Methods

The synthesis of CEPM involves the reaction of 4-chloroacetophenone with 4-ethyl-1-piperazinecarboxylic acid and 5-nitro-2-aminophenol in the presence of a catalyst. The resulting product is a yellow crystalline powder with a melting point of 218-220°C.

Scientific Research Applications

CEPM has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. CEPM has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

Properties

IUPAC Name

(4-chlorophenyl)-[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-2-21-9-11-22(12-10-21)18-8-7-16(23(25)26)13-17(18)19(24)14-3-5-15(20)6-4-14/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPMCLVFWZNZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387473
Record name (4-Chlorophenyl)[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6218-28-6
Record name (4-Chlorophenyl)[2-(4-ethylpiperazin-1-yl)-5-nitrophenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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